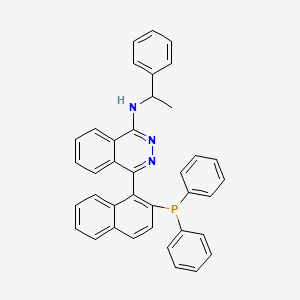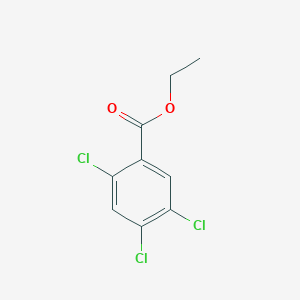
1H-Indole-2-sulfonamide
Descripción general
Descripción
1H-Indole-2-sulfonamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. The indole moiety is known for its biological activity and is a core structure in many pharmacologically active compounds . The sulfonamide group attached to the indole ring enhances its biological properties, making it a compound of interest in medicinal chemistry .
Mecanismo De Acción
Target of Action
1H-Indole-2-sulfonamide, a derivative of indole, has been found to exhibit antimicrobial activity against a variety of bacteria . The primary targets of this compound include Gram-positive bacteria such as Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria like Klebsiella pneumonia .
Mode of Action
It is known that sulfonamide-based indole derivatives, like this compound, can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a crucial component for bacterial growth and reproduction .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthetase, which is crucial for the production of folate, this compound prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Pharmacokinetics
The bioavailability of this compound is likely influenced by its chemical structure and the presence of functional groups that can interact with biological systems .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. This is achieved by disrupting the synthesis of folic acid, which is essential for bacterial DNA replication and cell division . This leads to the death of the bacteria, thereby exhibiting its antimicrobial activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s solubility and hence its bioavailability .
Análisis Bioquímico
Biochemical Properties
1H-Indole-2-sulfonamide interacts with various enzymes, proteins, and other biomolecules. It has been synthesized from sulfanilamide by diazotization reaction . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
Cellular Effects
This compound exhibits strong antimicrobial actions . All the synthesized compounds were screened for anti-microbial activity against Gram Positive Staphylococcus aureus, Bacillus megaterium, and Gram Negative Klebsiella pneumonia, Escherichia coli, Salmonellatyphiae, Shigella sp., Enterobacter aerogenes .
Molecular Mechanism
The molecular mechanism of this compound is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole-2-sulfonamide can be synthesized through various methods. One common approach involves the sulfonylation of indole derivatives. The N1 sulfonylation of indole is typically achieved using dimethylformamide and sodium hydride as the most effective combination . Alternatively, potassium hydroxide and tetrahydrofuran can also be used to produce the target compound in high yields .
Industrial Production Methods: The industrial production of this compound often involves large-scale sulfonylation reactions. The process is optimized to ensure high yield and purity, using efficient catalysts and reaction conditions. The choice of solvents and reagents is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, often at the C-3 position of the indole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinamide derivatives.
Aplicaciones Científicas De Investigación
1H-Indole-2-sulfonamide has a wide range of scientific research applications:
Comparación Con Compuestos Similares
- 1H-Indole-2-carboxamide
- 1H-Indole-3-sulfonamide
- 1H-Indole-2,3-dione
Comparison: 1H-Indole-2-sulfonamide is unique due to the presence of the sulfonamide group at the C-2 position of the indole ring. This structural feature imparts distinct biological properties compared to other indole derivatives. For instance, 1H-Indole-2-carboxamide lacks the sulfonamide group, resulting in different pharmacological activities . Similarly, 1H-Indole-3-sulfonamide has the sulfonamide group at a different position, leading to variations in its chemical reactivity and biological effects .
Propiedades
IUPAC Name |
1H-indole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMYQAMZUWJAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558089 | |
| Record name | 1H-Indole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85953-41-9 | |
| Record name | 1H-Indole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3178849.png)
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B3178876.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)


![1-[4-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3178918.png)

![4-[3-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]-5-(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid](/img/structure/B3178926.png)


